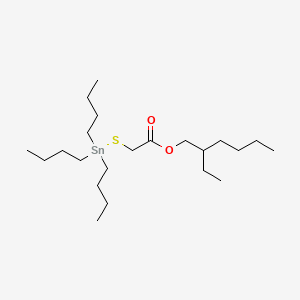
2-Ethylhexyl ((tributylstannyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl ((tributylstannyl)thio)acetate is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.37 g/mol . This compound is known for its unique structure, which includes a stannyl (tin-containing) group, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl ((tributylstannyl)thio)acetate typically involves the reaction of 2-ethylhexyl thioglycolate with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl-thioester bond . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques like distillation or recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form the corresponding thiol and tin hydride.
Substitution: The stannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Conditions often involve mild temperatures and solvents like ethanol or acetone
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids
Reduction: Thiols and tin hydrides
Substitution: Various substituted acetates depending on the nucleophile used
Scientific Research Applications
2-Ethylhexyl ((tributylstannyl)thio)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl ((tributylstannyl)thio)acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that contain thiol groups
Pathways Involved: The compound can modify the activity of enzymes by forming covalent bonds with thiol groups, leading to changes in enzyme function and activity.
Comparison with Similar Compounds
- Tributyltin 2-ethylhexyl mercaptoacetate
- Tributyltin 2-ethylhexyl thioglycolate
- Acetic acid, 2-((tributylstannyl)thio)-, 2-ethylhexyl ester
Comparison: 2-Ethylhexyl ((tributylstannyl)thio)acetate stands out due to its unique combination of a stannyl group and a thioester bond, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it particularly valuable in specialized chemical reactions and industrial applications.
Properties
CAS No. |
26864-39-1 |
|---|---|
Molecular Formula |
C22H46O2SSn |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-ethylhexyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
IUUATANFBYYKTE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















